molecular formula C12H13Cl2NO4S B6633527 (1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

Cat. No.: B6633527
M. Wt: 338.2 g/mol
InChI Key: YMYSWIGEYHNQAN-SFYZADRCSA-N
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Description

(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopentane ring substituted with a carboxylic acid group and a sulfonylamino group attached to a 2,6-dichlorophenyl moiety. The stereochemistry of the compound is defined by the (1R,3S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopentane ring.

Properties

IUPAC Name

(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO4S/c13-9-2-1-3-10(14)11(9)20(18,19)15-8-5-4-7(6-8)12(16)17/h1-3,7-8,15H,4-6H2,(H,16,17)/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYSWIGEYHNQAN-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the cyclopentane ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the carboxylic acid group: The carboxylic acid group can be introduced via oxidation of an alcohol or aldehyde precursor.

    Attachment of the sulfonylamino group: The sulfonylamino group can be introduced through a sulfonylation reaction using reagents such as sulfonyl chlorides.

    Chlorination of the phenyl ring: The 2,6-dichlorophenyl moiety can be synthesized by chlorination of a phenyl ring using reagents like chlorine gas or N-chlorosuccinimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

    Reduction: The sulfonylamino group can be reduced to form amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Esters, amides, or other carboxylic acid derivatives.

    Reduction: Amines or other reduced forms of the sulfonylamino group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    (1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-amine: Similar structure but with an amine group instead of a carboxylic acid.

Uniqueness

The uniqueness of (1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of a carboxylic acid group, sulfonylamino group, and 2,6-dichlorophenyl moiety makes it a versatile compound for various applications in research and industry.

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